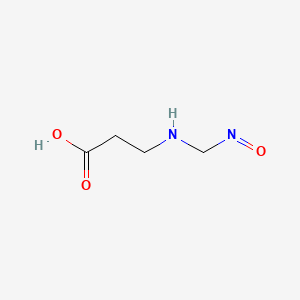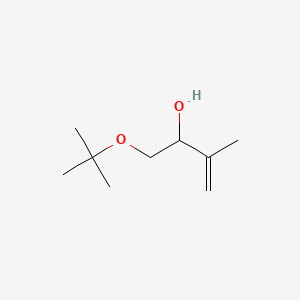
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- is a chemical compound with the molecular formula C12H9N3O2. It is known for its role as an ultraviolet (UV) stabilizer, which helps in protecting materials from the harmful effects of UV radiation. This compound is widely used in various industries, including plastics, coatings, and personal care products, due to its ability to absorb UV light and prevent degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- typically involves the reaction of 1,4-benzenediol with 2H-benzotriazole under specific conditions. One common method includes the use of sulfuric acid and water to create a reaction medium, followed by the addition of o-nitroaniline. The mixture is then cooled to a temperature range of 0-5°C, and a 20% sodium nitrite solution is added dropwise while maintaining the temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to enhance durability and longevity.
Biology: Studied for its potential protective effects against UV-induced damage in biological systems.
Medicine: Investigated for its role in preventing UV-related skin conditions and its potential use in sunscreen formulations.
Mechanism of Action
The compound exerts its effects by absorbing UV radiation and converting it into thermal energy, thereby preventing the degradation of materials. The benzotriazole moiety in the compound is responsible for the absorption of UV light, while the benzenediol part helps in stabilizing the molecule. This mechanism involves the excitation of electrons in the benzotriazole ring, which then dissipate the absorbed energy as heat .
Comparison with Similar Compounds
1,4-Benzenediol, 2-(2H-benzotriazol-2-yl)- can be compared with other similar UV stabilizers:
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its high UV absorption efficiency and stability.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Effective in high-temperature applications and provides excellent light stability.
Phenol, 2-(2H-benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl): Commonly used in coatings and plastics for UV protection.
These compounds share similar UV-absorbing properties but differ in their specific applications and stability under various conditions.
Properties
CAS No. |
31701-42-5 |
|---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H9N3O2/c16-8-5-6-12(17)11(7-8)15-13-9-3-1-2-4-10(9)14-15/h1-7,16-17H |
InChI Key |
JLQBRVRLOLTDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)C3=C(C=CC(=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)
![2,7-Dichloro-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B13744230.png)

![2-methoxycarbonyl-6-[(E)-2-phenylethenyl]benzoic acid](/img/structure/B13744251.png)
![2-Propen-1-amine, N,N-bis[(triethoxysilyl)methyl]-](/img/structure/B13744259.png)





